tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1291487-32-5
VCID: VC0090288
InChI: InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1
Molecular Formula: C12H22N2O3S
Molecular Weight: 274.379

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

CAS No.: 1291487-32-5

Cat. No.: VC0090288

Molecular Formula: C12H22N2O3S

Molecular Weight: 274.379

* For research use only. Not for human or veterinary use.

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate - 1291487-32-5

Specification

CAS No. 1291487-32-5
Molecular Formula C12H22N2O3S
Molecular Weight 274.379
IUPAC Name tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3
Standard InChI Key JOBIXWHPZPUSTM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1

Introduction

Chemical Identity and Properties

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is characterized by its unique structure combining an azetidine ring with tert-butyl and sulfinyl functional groups. The compound's identity and physicochemical properties are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

PropertyValue
Chemical Nametert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
CAS Registry Number1291487-32-5
Molecular FormulaC₁₂H₂₂N₂O₃S
Molecular Weight274.4 g/mol
Purity Specification≥95%
Product FamilyProtein Degrader Building Blocks
Physical StateSolid
Storage ConditionsCool, dry place

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate belongs to the class of azetidine derivatives, which are four-membered cyclic amines. The compound features both tert-butylsulfinylimino and tert-butoxycarbonyl (Boc) protecting groups, which contribute to its stability and reactivity in synthetic applications .

Structural Features

The molecular structure of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate consists of:

  • A four-membered azetidine ring as the core structure

  • A tert-butoxycarbonyl (Boc) group attached to the nitrogen of the azetidine ring

  • A tert-butylsulfinylimino group at the 3-position of the azetidine ring

This combination of functional groups creates a molecule with multiple reaction sites that can be exploited in synthetic chemistry. The presence of the Boc-protecting group on the azetidine nitrogen provides stability during various chemical transformations while allowing selective deprotection under acidic conditions.

Synthesis Methods

While the search results don't provide specific synthesis routes for tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, the synthesis likely involves the modification of related azetidine derivatives. Based on structural analogies with related compounds in the search results, potential synthetic pathways can be inferred.

Reactivity and Chemical Properties

The reactivity of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is largely determined by its functional groups:

Sulfinylimino Group Reactivity

The tert-butylsulfinylimino group serves as a chiral auxiliary and can participate in various transformations:

  • Hydrolysis to generate the corresponding amine

  • Nucleophilic addition reactions

  • Stereoselective transformations, taking advantage of the chiral nature of the sulfoxide

Boc-Protected Azetidine Reactivity

The tert-butoxycarbonyl (Boc) protected azetidine portion can undergo:

  • Deprotection under acidic conditions to reveal the free azetidine nitrogen

  • Ring-opening reactions under specific conditions

  • Substitution reactions at available positions

These reactive sites make tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate valuable as a building block in complex molecule synthesis .

Applications in Organic Synthesis and Drug Development

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has garnered interest in synthetic organic chemistry due to its potential applications in various fields:

Pharmaceutical Research

The compound is primarily used in non-human research and pharmaceutical development:

  • As a building block for the synthesis of biologically active compounds

  • In the development of protein degraders, as suggested by its classification in product catalogs

  • As a precursor for compounds containing the azetidine scaffold, which appears in various pharmaceutically active molecules

Materials Science Applications

Though less documented, potential applications in materials science may include:

  • Development of specialty polymers

  • Creation of materials with unique properties due to the strained azetidine ring

  • Use in cross-linking agents for advanced materials

Comparison with Related Azetidine Compounds

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate belongs to a family of substituted azetidine derivatives. Table 2 compares this compound with related structures that share the azetidine-1-carboxylate backbone.

Table 2: Comparison of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate1291487-32-5C₁₂H₂₂N₂O₃S274.4tert-butylsulfinylimino at 3-position
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2C₈H₁₆N₂O₂172.23Amino group at 3-position
tert-Butyl 3-formylazetidine-1-carboxylate177947-96-5C₉H₁₅NO₃185.22Formyl group at 3-position
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0C₈H₁₄BrNO₂236.11Bromo group at 3-position
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate141699-58-3C₉H₁₇NO₅S251.30Methylsulfonyloxy at 3-position

This comparison highlights the structural diversity of azetidine derivatives and the specific functionality that tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate contributes to this chemical family .

CategoryInformation
GHS Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)

Current Research and Future Directions

Research involving tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate continues to evolve in several directions:

  • Development of improved synthetic methods for its preparation

  • Exploration of its potential in medicinal chemistry for creating novel drug candidates

  • Investigation of stereoselective transformations utilizing the chiral sulfinyl group

  • Integration into protein degrader technologies, as suggested by its product classification

The compound's unique structure positions it as a valuable building block in modern synthetic chemistry, particularly for constructing complex molecules with precise stereochemical control.

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